4-(Carboxymethoxy)phenylboronic acid
Overview
Description
4-(Carboxymethoxy)phenylboronic acid is a heterocyclic organic compound . It is also known by other names such as 2-(4-Boronophenoxy)acetic acid, ACMC-2098qp, and AKOS006279764 . The IUPAC name for this compound is 2-(4-boronophenoxy)acetic acid .
Molecular Structure Analysis
The molecular weight of 4-(Carboxymethoxy)phenylboronic acid is 196.0 . The molecular formula is C8H9BO5 . The compound has 5 H-Bond acceptors and 3 H-Bond donors .Scientific Research Applications
Catalysis in Organic Synthesis
4-(Carboxymethoxy)phenylboronic acid and its derivatives, such as 2,4-bis(trifluoromethyl)phenylboronic acid, have been explored as catalysts in organic synthesis. For instance, they have shown effectiveness in catalyzing dehydrative condensation between carboxylic acids and amines, which is crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Molecular Structure and Spectroscopy
The molecular structure and spectroscopic properties of 4-(Carboxymethoxy)phenylboronic acid have been thoroughly studied. Investigations using spectroscopic methods like FT-IR and Raman, along with computational methods, provide insights into its molecular dimer and trimer structures and their intermolecular hydrogen bonding (Dikmen & Alver, 2021).
Optical Modulation and Nanotechnology
This compound has been studied for its role in the optical modulation of materials such as carbon nanotubes. It has been used to understand the relationship between molecular structure and photoluminescence quantum yield, demonstrating potential in the field of nanotechnology and materials science (Mu et al., 2012).
Solvent Dependent Behavior
Research has also focused on the solvent-dependent structural properties of 4-(Carboxymethoxy)phenylboronic acid. This includes studies using X-ray diffraction and nuclear magnetic resonance to understand how its structural properties change in various solvents (Dikmen, Alver, & Parlak, 2018).
Bio-Application in Cancer Treatment
There is significant interest in using phenylboronic acid-functionalized polymeric micelles for targeted drug delivery to cancer cells. This approach leverages the unique properties of phenylboronic acid groups for recognizing specific cell types and promoting drug uptake (Zhang et al., 2013).
Carbohydrate Chemistry
Phenylboronic acids, including 4-(Carboxymethoxy)phenylboronic acid, play a significant role in carbohydrate chemistry. They condense with diols to form cyclic esters, useful in synthesizing specifically substituted or oxidized sugar derivatives (Ferrier, 1972).
Nanotechnology and Biosensor Development
Phenylboronic acid derivatives have been utilized in nanotechnology and biosensor development, such as in the creation of phenylboronic acid-decorated polymeric nanomaterials for diagnostic and therapeutic applications (Lan & Guo, 2019).
Safety And Hazards
Future Directions
Boronic acids, including 4-(Carboxymethoxy)phenylboronic acid, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . They are increasingly being used in diverse areas of research, including the development of therapeutics . Future research will likely continue to explore these and other potential applications of boronic acids .
properties
IUPAC Name |
2-(4-boronophenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO5/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,12-13H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTGNLGIQQFSEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674573 | |
Record name | (4-Boronophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Carboxymethoxy)phenylboronic acid | |
CAS RN |
1072945-84-6 | |
Record name | 2-(4-Boronophenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Boronophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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